molecular formula C11H21NO3S B15173806 3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid CAS No. 918825-05-5

3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid

Cat. No.: B15173806
CAS No.: 918825-05-5
M. Wt: 247.36 g/mol
InChI Key: QSVVTMLHGXCUCD-UHFFFAOYSA-N
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Description

3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclo[2.2.1]heptane moiety imparts significant rigidity and stability to the molecule, making it a valuable scaffold in drug design and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of the bicyclo[2.2.1]heptane core, followed by functionalization to introduce the amino and sulfonic acid groups.

    Formation of Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, such as maleic anhydride.

    Introduction of Amino Group: The bicyclo[2.2.1]heptane derivative can be subjected to amination reactions using reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or neutral conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an enzyme inhibitor or receptor antagonist.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[2.2.1]heptane moiety provides a rigid framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.

    Sulfonic acid derivatives: Compounds with sulfonic acid groups attached to different organic frameworks.

    Amino derivatives: Compounds with amino groups attached to various organic backbones.

Uniqueness

3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid is unique due to the combination of its bicyclic structure, amino group, and sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

918825-05-5

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylamino)-2-methylpropane-1-sulfonic acid

InChI

InChI=1S/C11H21NO3S/c1-8(7-16(13,14)15)6-12-11-5-9-2-3-10(11)4-9/h8-12H,2-7H2,1H3,(H,13,14,15)

InChI Key

QSVVTMLHGXCUCD-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CC2CCC1C2)CS(=O)(=O)O

Origin of Product

United States

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